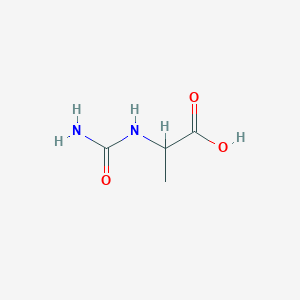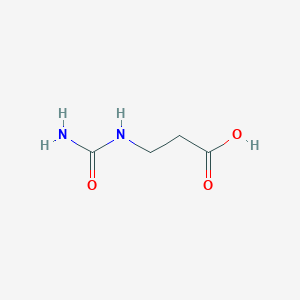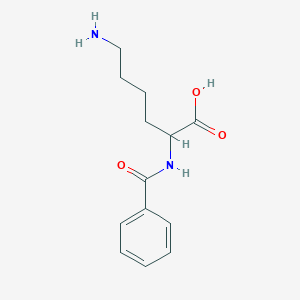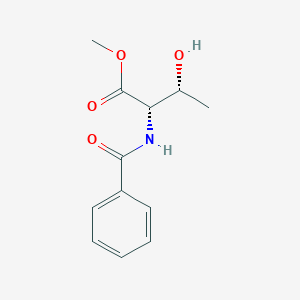
(S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate benzylamine with a derivative of 3-hydroxypropanoic acid, possibly via an amide coupling reaction . The stereochemistry could be controlled using chiral catalysts or chiral pool starting materials .Chemical Reactions Analysis
As an amino acid derivative, this compound could participate in reactions typical of amines, carboxylic acids, and alcohols. For example, the amine could undergo acylation reactions, the carboxylic acid could form esters or amides, and the alcohol could be dehydrated to form an alkene .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be polar due to the presence of the carboxylic acid, amine, and hydroxyl groups. It might also exhibit hydrogen bonding .Scientific Research Applications
1. Ring Opening Polymerization of α-Amino Acids
- Summary of Application: This process involves the synthesis, architecture, and applications of polypeptides and their hybrids. The ring opening polymerization of α-amino acid N-carboxyanhydrides has seen significant advances in recent years .
- Methods of Application: The key architectures are obtained through NCA ROP or in combination with other polymerization methods .
- Results or Outcomes: The macromolecular design in conjunction with rational monomer composition can direct architecture, self-assembly, and chemical behavior, ultimately guiding the choice of appropriate application within the biomedical field .
2. Peptide Synthesis
- Summary of Application: This compound can be used as a starting material for peptide synthesis, peptidomimetic, and medicinal chemistry. It can also be used in the creation of protected amino acids, coupling reagents, linkers and resins, natural and unusual amino acids, and building blocks .
- Methods of Application: The specific methods of application would depend on the particular synthesis or experiment being conducted .
- Results or Outcomes: The outcomes of these applications can vary widely, but they generally contribute to advancements in life science research and biocatalysis .
3. PEGylation
- Summary of Application: PEGylation is the process of attaching the strands of the polymer PEG to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutic agents .
- Methods of Application: The specific methods of application would depend on the particular synthesis or experiment being conducted .
- Results or Outcomes: The outcomes of these applications can vary widely, but they generally contribute to advancements in life science research and biocatalysis .
4. Biocatalysis
- Summary of Application: Biocatalysis is a sub-discipline of enzymology that involves the use of natural catalysts, such as protein enzymes or whole cells, to conduct chemical reactions .
- Methods of Application: The specific methods of application would depend on the particular synthesis or experiment being conducted .
- Results or Outcomes: The outcomes of these applications can vary widely, but they generally contribute to advancements in life science research and biocatalysis .
5. Drug Delivery
- Summary of Application: Certain amino acid derivatives can be used in drug delivery systems. These systems can improve the safety and efficiency of many therapeutic agents .
- Methods of Application: The specific methods of application would depend on the particular synthesis or experiment being conducted .
- Results or Outcomes: The outcomes of these applications can vary widely, but they generally contribute to advancements in life science research and biocatalysis .
6. Protein Engineering
- Summary of Application: Amino acid derivatives can be used in protein engineering, which involves the design and construction of new proteins with desired functionalities .
- Methods of Application: The specific methods of application would depend on the particular synthesis or experiment being conducted .
- Results or Outcomes: The outcomes of these applications can vary widely, but they generally contribute to advancements in life science research and biocatalysis .
properties
IUPAC Name |
(2S)-2-[benzyl(methyl)amino]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(10(8-13)11(14)15)7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,14,15)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJIZQNWABANCS-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(CO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@@H](CO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














